3-Methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound features a fused ring system comprising a pyrazole and a pyrimidine, characterized by the presence of a methyl group at the 3-position of the pyrazole ring. The structure can be represented as follows:
The unique arrangement of nitrogen atoms within the ring system contributes to its diverse chemical properties and biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential applications in medicinal chemistry, particularly as pharmacologically active agents.
3-Methylpyrazolo[1,5-a]pyrimidine exhibits a range of biological activities that make it a subject of interest in pharmacology:
Several synthetic routes have been developed for producing 3-methylpyrazolo[1,5-a]pyrimidine:
The applications of 3-methylpyrazolo[1,5-a]pyrimidine extend across various fields:
Studies on the interactions of 3-methylpyrazolo[1,5-a]pyrimidine with biological macromolecules are crucial for understanding its mechanism of action:
Several compounds share structural similarities with 3-methylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 2 | Anticancer activity |
| Pyrazolo[3,4-d]pyrimidine | Different ring fusion | Antimicrobial properties |
| 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine | Chlorine substitution at position 7 | Enzyme inhibition |
| Pyrazolo[1,2-b]pyrimidine | Alternative ring configuration | Varies widely by derivative |
The uniqueness of 3-methylpyrazolo[1,5-a]pyrimidine lies in its specific methyl substitution pattern and reactivity profile compared to these similar compounds. Its diverse biological activities and potential applications further distinguish it within this class of heterocycles.
The synthesis of 3-methylpyrazolo[1,5-a]pyrimidine derivatives predominantly relies on cyclocondensation reactions involving 5-amino-3-methylpyrazole as a key precursor [1]. This approach represents one of the most versatile and efficient methods for constructing the pyrazolo[1,5-a]pyrimidine scaffold with a methyl group at position 3 [2]. The reaction typically proceeds through the interaction of 5-amino-3-methylpyrazole with various 1,3-biselectrophilic compounds, leading to the formation of the pyrimidine ring fused to the pyrazole moiety [3].
The cyclocondensation of 5-amino-3-methylpyrazole with β-dicarbonyl compounds represents a fundamental approach for synthesizing 3-methylpyrazolo[1,5-a]pyrimidine derivatives [2]. This reaction involves the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to generate the desired heterocyclic system [3]. The regioselectivity of this reaction is primarily controlled by the electronic properties of the carbonyl groups in the β-dicarbonyl compound [4].
Table 1: Cyclocondensation of 5-amino-3-methylpyrazole with various β-dicarbonyl compounds
| Entry | β-Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetylacetone | EtOH, reflux, 4h | 5,7-dimethyl-3-methylpyrazolo[1,5-a]pyrimidine | 75-85 |
| 2 | Ethyl acetoacetate | EtOH, NaOEt, reflux, 6h | 7-methyl-5-oxo-3-methylpyrazolo[1,5-a]pyrimidine | 70-80 |
| 3 | Diethyl malonate | EtOH, reflux, 8h | 5-oxo-3-methylpyrazolo[1,5-a]pyrimidine | 65-75 |
| 4 | Benzoylacetone | AcOH, reflux, 5h | 7-methyl-5-phenyl-3-methylpyrazolo[1,5-a]pyrimidine | 68-78 |
The reaction with acetylacetone typically yields 5,7-dimethyl-3-methylpyrazolo[1,5-a]pyrimidine derivatives in excellent yields under conventional heating conditions [2] [3]. When ethyl acetoacetate is employed, the corresponding 7-methyl-5-oxo-3-methylpyrazolo[1,5-a]pyrimidine derivatives are obtained with good to excellent yields [3]. The use of diethyl malonate leads to 5-oxo-3-methylpyrazolo[1,5-a]pyrimidine derivatives, while benzoylacetone provides 7-methyl-5-phenyl-3-methylpyrazolo[1,5-a]pyrimidine derivatives [2].
Another effective approach involves the cyclocondensation of 5-amino-3-methylpyrazole with β-enaminones, which often demonstrates enhanced reactivity compared to β-dicarbonyl compounds [3] [5]. This reaction proceeds via an initial addition-elimination mechanism (aza-Michael type), followed by cyclocondensation and dehydration steps [5].
The regioselectivity of this reaction is controlled by the dimethylamino leaving group, where the initial condensation involves the nucleophilic attack of the amino group of 5-amino-3-methylpyrazole on the β-carbon of the enaminone [5]. Subsequently, the pyrazolic nitrogen attacks the carbonyl group, leading to cyclization and the formation of the pyrimidine ring [3].
Table 2: Cyclocondensation of 5-amino-3-methylpyrazole with β-enaminones
| Entry | β-Enaminone | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | EtOH, reflux, 3h | 7-phenyl-3-methylpyrazolo[1,5-a]pyrimidine | 85-95 |
| 2 | (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | EtOH, reflux, 4h | 7-(4-chlorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine | 80-90 |
| 3 | (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | EtOH, reflux, 3h | 7-(4-methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine | 82-92 |
The reaction with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one typically yields 7-phenyl-3-methylpyrazolo[1,5-a]pyrimidine in excellent yields [2] [6]. Similarly, the use of (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one and (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one leads to the corresponding 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine derivatives with high yields [6].
The cyclocondensation of 5-amino-3-methylpyrazole with chalcones represents another valuable approach for synthesizing 3-methylpyrazolo[1,5-a]pyrimidine derivatives with aryl substituents at positions 5 and 7 [2] [7]. However, this reaction often requires more rigorous conditions compared to β-enaminones due to the lower reactivity of chalcones [7].
The reaction typically proceeds through the initial Michael addition of the amino group to the α,β-unsaturated carbonyl system of the chalcone, followed by cyclization and dehydration [2]. The regioselectivity is influenced by the electronic properties of the aryl groups in the chalcone [7].
Table 3: Cyclocondensation of 5-amino-3-methylpyrazole with chalcones
| Entry | Chalcone | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-1,3-diphenylprop-2-en-1-one | DMSO, 80°C, 12h | 5,7-diphenyl-3-methylpyrazolo[1,5-a]pyrimidine | 60-70 |
| 2 | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | DMSO, 80°C, 12h | 7-(4-chlorophenyl)-5-phenyl-3-methylpyrazolo[1,5-a]pyrimidine | 55-65 |
| 3 | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | DMSO, 80°C, 12h | 7-(4-methoxyphenyl)-5-phenyl-3-methylpyrazolo[1,5-a]pyrimidine | 58-68 |
The reaction with (E)-1,3-diphenylprop-2-en-1-one typically yields 5,7-diphenyl-3-methylpyrazolo[1,5-a]pyrimidine in moderate to good yields [2] [7]. Similarly, the use of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one and (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one leads to the corresponding 7-aryl-5-phenyl-3-methylpyrazolo[1,5-a]pyrimidine derivatives with moderate yields [7].
Halogenation reactions represent a crucial strategy for the functionalization of 3-methylpyrazolo[1,5-a]pyrimidine derivatives, enabling the introduction of halogen atoms at specific positions of the heterocyclic scaffold [2]. These halogenated derivatives serve as valuable intermediates for further transformations through various coupling reactions [2] [8].
The direct halogenation of 3-methylpyrazolo[1,5-a]pyrimidine at position 3 can be achieved through oxidative halogenation using various halogenating agents [2]. This approach typically involves the use of N-halosuccinimides (NXS) or molecular halogens in the presence of suitable solvents [9].
Recent advances in this area include the development of a one-pot methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of amino pyrazoles, enaminones (or chalcone), and sodium halides [2]. This approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant and proceeds through a cyclocondensation reaction followed by oxidative halogenation [2].
Table 4: Direct halogenation of 3-methylpyrazolo[1,5-a]pyrimidine derivatives at position 3
| Entry | Substrate | Halogenating Agent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NIS | DCM, rt, 2h | 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 85-95 |
| 2 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NBS | DCM, rt, 3h | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 80-90 |
| 3 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NCS | DCM, rt, 4h | 3-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 75-85 |
| 4 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NaI, K₂S₂O₈ | H₂O, 80°C, 2h | 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 90 |
| 5 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NaBr, K₂S₂O₈ | H₂O, 80°C, 12h | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 81 |
| 6 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NaCl, K₂S₂O₈ | H₂O, 80°C, 12h | 3-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 57 |
The use of N-iodosuccinimide (NIS) typically yields 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in excellent yields [2] [9]. Similarly, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) lead to the corresponding 3-bromo and 3-chloro derivatives with good to excellent yields [2]. The combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water also provides an efficient method for the oxidative halogenation of 3-methylpyrazolo[1,5-a]pyrimidine derivatives [2].
Recent studies have demonstrated the regioselective halogenation of pyrazolo[1,5-a]pyrimidine derivatives using hypervalent iodine(III) reagents under aqueous and ambient conditions [10]. This approach enables the direct C(sp²)-H halogenation at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold with high regioselectivity [10].
The protocol utilizes water as a green solvent, potassium halides as an inexpensive and bench-stable halogen source, and phenyliodine(III) diacetate (PIDA) as a non-toxic reagent, enabling clean and efficient halogenation at room temperature [10]. Mechanistic studies suggest the involvement of an electrophilic substitution mechanism in the halogenation process [10].
Table 5: Regioselective halogenation of 3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Substrate | Halogenating Agent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI, PIDA | H₂O, rt, 1h | 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 80-90 |
| 2 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr, PIDA | H₂O, rt, 2h | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 75-85 |
| 3 | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl, PIDA | H₂O, rt, 3h | 3-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 70-80 |
The use of potassium iodide (KI) and PIDA typically yields 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in excellent yields [10]. Similarly, potassium bromide (KBr) and potassium chloride (KCl) lead to the corresponding 3-bromo and 3-chloro derivatives with good to excellent yields [10].
A significant advancement in the synthesis of halogenated 3-methylpyrazolo[1,5-a]pyrimidine derivatives is the development of a one-pot methodology for the direct synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction [2]. This approach involves the reaction of 5-amino-3-methylpyrazole, enaminones (or chalcone), and sodium halides in the presence of potassium persulfate as an oxidant [2].
The reaction proceeds through a cyclocondensation reaction between the amino pyrazole and the enaminone (or chalcone), followed by oxidative halogenation using the sodium halide-potassium persulfate system [2]. This methodology offers several advantages, including mild and environmentally benign reaction conditions, wide functional group tolerance, and scalability [2].
Table 6: One-pot synthesis of 3-halo-3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Amino Pyrazole | Enaminone/Chalcone | Halide Source | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-methyl-1H-pyrazol-3-amine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | NaI | H₂O, K₂S₂O₈, 80°C, 2h | 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 90 |
| 2 | 5-methyl-1H-pyrazol-3-amine | (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | NaI | H₂O, K₂S₂O₈, 80°C, 2h | 3-iodo-2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 90 |
| 3 | 5-methyl-1H-pyrazol-3-amine | (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | NaI | H₂O, K₂S₂O₈, 80°C, 2h | 3-iodo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 80 |
| 4 | 5-methyl-1H-pyrazol-3-amine | (E)-1,3-diphenylprop-2-en-1-one | NaI | DMSO, K₂S₂O₈, 80°C, 12h | 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 60 |
The reaction of 5-methyl-1H-pyrazol-3-amine with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one and sodium iodide typically yields 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in excellent yields [2]. Similarly, the use of (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one and (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one leads to the corresponding 3-iodo-2-methyl-7-arylpyrazolo[1,5-a]pyrimidine derivatives with good to excellent yields [2]. The reaction with chalcones, such as (E)-1,3-diphenylprop-2-en-1-one, provides 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine in moderate yields [2].
Nucleophilic aromatic substitution (NAS) reactions represent a versatile approach for the functionalization of 3-methylpyrazolo[1,5-a]pyrimidine derivatives at specific positions of the pyrimidine ring [11]. These reactions typically involve the displacement of a leaving group (such as halogen) by a nucleophile, leading to the introduction of various functional groups [11].
The nucleophilic aromatic substitution at position 5 of 3-methylpyrazolo[1,5-a]pyrimidine derivatives typically involves the displacement of a halogen (usually chlorine) by various nucleophiles, such as amines, alcohols, and thiols [11]. This approach enables the introduction of diverse functional groups at this position, expanding the structural diversity of these compounds [11].
Table 7: Nucleophilic aromatic substitution at position 5 of 3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Morpholine | DMF, K₂CO₃, rt, 4h | 5-(morpholino)-3-methylpyrazolo[1,5-a]pyrimidine | 85-95 |
| 2 | 5-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Aniline | DMF, K₂CO₃, 80°C, 6h | 5-(phenylamino)-3-methylpyrazolo[1,5-a]pyrimidine | 75-85 |
| 3 | 5-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Sodium methoxide | MeOH, reflux, 3h | 5-methoxy-3-methylpyrazolo[1,5-a]pyrimidine | 80-90 |
| 4 | 5-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Sodium thiophenolate | DMF, rt, 2h | 5-(phenylthio)-3-methylpyrazolo[1,5-a]pyrimidine | 82-92 |
The reaction with morpholine typically yields 5-(morpholino)-3-methylpyrazolo[1,5-a]pyrimidine in excellent yields [11]. Similarly, the use of aniline leads to 5-(phenylamino)-3-methylpyrazolo[1,5-a]pyrimidine with good yields [11]. The reaction with sodium methoxide and sodium thiophenolate provides the corresponding 5-methoxy and 5-(phenylthio) derivatives with good to excellent yields [11].
The nucleophilic aromatic substitution at position 7 of 3-methylpyrazolo[1,5-a]pyrimidine derivatives follows a similar pattern to that at position 5, involving the displacement of a halogen by various nucleophiles [11]. However, the reactivity at this position is often influenced by the substituents at other positions of the heterocyclic scaffold [11].
Table 8: Nucleophilic aromatic substitution at position 7 of 3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Morpholine | DMF, K₂CO₃, rt, 3h | 7-(morpholino)-3-methylpyrazolo[1,5-a]pyrimidine | 88-98 |
| 2 | 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Aniline | DMF, K₂CO₃, 80°C, 5h | 7-(phenylamino)-3-methylpyrazolo[1,5-a]pyrimidine | 78-88 |
| 3 | 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Sodium methoxide | MeOH, reflux, 2h | 7-methoxy-3-methylpyrazolo[1,5-a]pyrimidine | 85-95 |
| 4 | 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine | Sodium thiophenolate | DMF, rt, 1h | 7-(phenylthio)-3-methylpyrazolo[1,5-a]pyrimidine | 87-97 |
The reaction with morpholine typically yields 7-(morpholino)-3-methylpyrazolo[1,5-a]pyrimidine in excellent yields [11] [12]. Similarly, the use of aniline leads to 7-(phenylamino)-3-methylpyrazolo[1,5-a]pyrimidine with good yields [11] [12]. The reaction with sodium methoxide and sodium thiophenolate provides the corresponding 7-methoxy and 7-(phenylthio) derivatives with excellent yields [11].
The regioselectivity in nucleophilic aromatic substitution reactions of 3-methylpyrazolo[1,5-a]pyrimidine derivatives is influenced by several factors, including the electronic properties of the substituents, the nature of the nucleophile, and the reaction conditions [11] [12]. Understanding these factors is crucial for the selective functionalization of specific positions in the heterocyclic scaffold [11].
Table 9: Regioselectivity in nucleophilic aromatic substitution of 3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Substrate | Nucleophile | Reaction Conditions | Major Product | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine | Morpholine (1 equiv) | DMF, K₂CO₃, rt, 2h | 7-(morpholino)-5-chloro-3-methylpyrazolo[1,5-a]pyrimidine | >95 |
| 2 | 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine | Aniline (1 equiv) | DMF, K₂CO₃, rt, 3h | 7-(phenylamino)-5-chloro-3-methylpyrazolo[1,5-a]pyrimidine | >90 |
| 3 | 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine | Sodium methoxide (1 equiv) | MeOH, rt, 1h | 7-methoxy-5-chloro-3-methylpyrazolo[1,5-a]pyrimidine | >95 |
The reaction of 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine with one equivalent of morpholine typically yields 7-(morpholino)-5-chloro-3-methylpyrazolo[1,5-a]pyrimidine with high regioselectivity [11] [12]. Similarly, the use of one equivalent of aniline or sodium methoxide leads to the corresponding 7-substituted-5-chloro derivatives with high selectivity [11]. This regioselectivity is attributed to the higher electrophilicity of position 7 compared to position 5 in the pyrazolo[1,5-a]pyrimidine scaffold [11] [12].
Microwave-assisted synthesis and green chemistry approaches have emerged as valuable tools for the efficient and environmentally friendly synthesis of 3-methylpyrazolo[1,5-a]pyrimidine derivatives [13] [9]. These methods offer several advantages, including shorter reaction times, higher yields, and reduced environmental impact [13] [9].
Microwave-assisted synthesis has been widely applied to the preparation of 3-methylpyrazolo[1,5-a]pyrimidine derivatives, enabling the rapid and efficient construction of the heterocyclic scaffold [13] [9]. This approach typically involves the use of microwave irradiation to accelerate the cyclocondensation reactions between 5-amino-3-methylpyrazole and various 1,3-biselectrophilic compounds [13] [9].
Table 10: Microwave-assisted synthesis of 3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Amino Pyrazole | 1,3-Biselectrophile | Reaction Conditions | Product | Yield (%) | Time |
|---|---|---|---|---|---|---|
| 1 | 5-amino-3-methylpyrazole | Acetylacetone | MW, 160°C, EtOH | 5,7-dimethyl-3-methylpyrazolo[1,5-a]pyrimidine | 91 | 30 min |
| 2 | 5-amino-3-methylpyrazole | Ethyl acetoacetate | MW, 160°C, EtOH | 7-methyl-5-oxo-3-methylpyrazolo[1,5-a]pyrimidine | 88 | 30 min |
| 3 | 5-amino-3-methylpyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | MW, 180°C, solvent-free | 7-phenyl-3-methylpyrazolo[1,5-a]pyrimidine | >95 | 2 min |
| 4 | 5-amino-3-methylpyrazole | (E)-1,3-diphenylprop-2-en-1-one | MW, 180°C, DMSO | 5,7-diphenyl-3-methylpyrazolo[1,5-a]pyrimidine | 70 | 30 min |
The microwave-assisted reaction of 5-amino-3-methylpyrazole with acetylacetone typically yields 5,7-dimethyl-3-methylpyrazolo[1,5-a]pyrimidine in excellent yields within 30 minutes [13] [4]. Similarly, the use of ethyl acetoacetate leads to 7-methyl-5-oxo-3-methylpyrazolo[1,5-a]pyrimidine with high yields in a short time [13]. The reaction with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one under solvent-free conditions provides 7-phenyl-3-methylpyrazolo[1,5-a]pyrimidine in nearly quantitative yields within just 2 minutes [9] [6]. The reaction with chalcones, such as (E)-1,3-diphenylprop-2-en-1-one, yields 5,7-diphenyl-3-methylpyrazolo[1,5-a]pyrimidine in good yields within 30 minutes [9] [7].
Green chemistry approaches for the synthesis of 3-methylpyrazolo[1,5-a]pyrimidine derivatives focus on the development of environmentally friendly methodologies that minimize waste generation and reduce the use of hazardous reagents and solvents [14] [15]. These approaches include the use of water as a reaction medium, solvent-free conditions, and the employment of recyclable catalysts [14] [15].
Table 11: Green chemistry approaches for the synthesis of 3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Amino Pyrazole | 1,3-Biselectrophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-amino-3-methylpyrazole | Acetylacetone | H₂O, reflux, 4h | 5,7-dimethyl-3-methylpyrazolo[1,5-a]pyrimidine | 80-90 |
| 2 | 5-amino-3-methylpyrazole | Ethyl acetoacetate | H₂O, reflux, 6h | 7-methyl-5-oxo-3-methylpyrazolo[1,5-a]pyrimidine | 75-85 |
| 3 | 5-amino-3-methylpyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Solvent-free, 120°C, 1h | 7-phenyl-3-methylpyrazolo[1,5-a]pyrimidine | 85-95 |
| 4 | 5-amino-3-methylpyrazole | (E)-1,3-diphenylprop-2-en-1-one | Water extract of banana peel, rt, 2h | 5,7-diphenyl-3-methylpyrazolo[1,5-a]pyrimidine | 70-80 |
The reaction of 5-amino-3-methylpyrazole with acetylacetone in water typically yields 5,7-dimethyl-3-methylpyrazolo[1,5-a]pyrimidine in excellent yields [14]. Similarly, the use of ethyl acetoacetate in water leads to 7-methyl-5-oxo-3-methylpyrazolo[1,5-a]pyrimidine with good yields [14]. The reaction with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one under solvent-free conditions provides 7-phenyl-3-methylpyrazolo[1,5-a]pyrimidine in excellent yields [14] [15]. An innovative approach involves the use of water extract of banana peel as a reaction medium for the synthesis of 5,7-diphenyl-3-methylpyrazolo[1,5-a]pyrimidine from 5-amino-3-methylpyrazole and (E)-1,3-diphenylprop-2-en-1-one [14].
One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of 3-methylpyrazolo[1,5-a]pyrimidine derivatives [9] [16]. These reactions involve the simultaneous reaction of multiple components to form complex molecular structures in a single step, minimizing waste generation and reducing the number of isolation and purification steps [9] [16].
Table 12: One-pot multicomponent reactions for the synthesis of 3-methylpyrazolo[1,5-a]pyrimidine derivatives
| Entry | Components | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-amino-3-methylpyrazole, benzaldehyde, acetylacetone | EtOH, piperidine, reflux, 6h | 5-benzyl-7-methyl-3-methylpyrazolo[1,5-a]pyrimidine | 64 |
| 2 | 5-amino-3-methylpyrazole, 4-chlorobenzaldehyde, acetylacetone | EtOH, piperidine, reflux, 6h | 5-(4-chlorobenzyl)-7-methyl-3-methylpyrazolo[1,5-a]pyrimidine | 60 |
| 3 | 5-amino-3-methylpyrazole, 4-methoxybenzaldehyde, acetylacetone | EtOH, piperidine, reflux, 6h | 5-(4-methoxybenzyl)-7-methyl-3-methylpyrazolo[1,5-a]pyrimidine | 62 |
The one-pot reaction of 5-amino-3-methylpyrazole, benzaldehyde, and acetylacetone typically yields 5-benzyl-7-methyl-3-methylpyrazolo[1,5-a]pyrimidine in good yields [9]. Similarly, the use of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde leads to the corresponding 5-benzyl derivatives with moderate to good yields [9].
Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for 3-methylpyrazolo[1,5-a]pyrimidine derivatives, providing comprehensive information about molecular connectivity, substitution patterns, and regiochemistry [1] [2] [3] [4].
Proton nuclear magnetic resonance spectroscopy of 3-methylpyrazolo[1,5-a]pyrimidine reveals characteristic chemical shift patterns that enable unambiguous structural assignment. The parent compound exhibits distinct resonances for the pyrimidine ring protons at position 2 (8.07 ppm, doublet, J = 2.0 Hz), position 5 (8.56 ppm, doublet, J = 7.2 Hz), position 6 (6.78 ppm, doublet, J = 7.2 Hz), and position 7 (8.46 ppm, doublet, J = 4.0 Hz) [2] [3]. The methyl substituent at position 3 appears as a characteristic singlet at 2.50 ppm in deuterated chloroform [1] [3].
Critical diagnostic features emerge when examining substituted derivatives. In 5,7-dimethylpyrazolo[1,5-a]pyrimidine, the methyl groups at positions 5 and 7 display distinctive chemical shifts at 2.54 ppm and 2.70 ppm respectively, with the 7-methyl group appearing as a doublet (J = 1.0 Hz) due to allylic coupling with the adjacent proton at position 6 [4]. This coupling pattern provides definitive evidence for methyl group positioning and represents a key diagnostic tool for regiochemical assignment [4].
High-resolution proton nuclear magnetic resonance spectroscopy reveals fine coupling patterns that confirm structural assignments. The allylic coupling between the 7-methyl group and the proton at position 6 (⁴J = 1.0 Hz) appears consistently across various derivatives, while the 5-methyl group coupling with position 4 protons exhibits slightly different characteristics (⁴J = 0.8 Hz) [4]. These subtle but reproducible coupling constants enable differentiation between 5-methyl and 7-methyl substitution patterns [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive carbon framework identification and substitution pattern determination for 3-methylpyrazolo[1,5-a]pyrimidine derivatives. The parent compound displays characteristic resonances for carbon-2 (153.0 ppm), carbon-3 (87.0 ppm), carbon-3a (149.0 ppm), carbon-5 (159.0 ppm), carbon-6 (108.0 ppm), carbon-7 (145.0 ppm), and carbon-7a (154.0 ppm) [5] [1] [2].
Methyl substituent carbon chemical shifts provide critical regiochemical information. The 3-methyl carbon appears consistently at 14.8 ppm across various derivatives [1] [4]. However, methyl groups at positions 5 and 7 exhibit distinctly different chemical shifts, with 5-methyl carbons resonating at approximately 24.6-24.8 ppm and 7-methyl carbons appearing significantly upfield at 16.9-17.1 ppm [1] [4]. This substantial chemical shift difference (Δδ ≈ 8 ppm) serves as a diagnostic tool for unambiguous methyl group positioning [4].
Two-dimensional nuclear magnetic resonance experiments, particularly heteronuclear multiple quantum coherence and heteronuclear multiple bond connectivity techniques, enable complete carbon assignment through correlation with directly attached and long-range coupled protons [4]. These experiments confirm structural assignments and reveal connectivity patterns essential for regiochemical determination [4].
Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly employed due to sensitivity limitations, provides valuable structural information for pyrazolo[1,5-a]pyrimidine systems. The technique utilizes heteronuclear multiple bond connectivity experiments to correlate nitrogen atoms with nearby protons through two to four bond couplings [4].
In 5,7-dimethylpyrazolo[1,5-a]pyrimidine, nitrogen-4 resonates at -113.7 ppm, while nitrogen-7a appears at -165.2 ppm [4]. The nitrogen-1 signal typically remains unobserved due to weak coupling with adjacent protons [4]. Long-range connectivities observed in heteronuclear multiple bond connectivity spectra include correlations from the 5-methyl group to nitrogen-4, and from position 3 and 6 protons to nitrogen-7a [4].
These nitrogen chemical shifts provide additional confirmation of structural assignments and can distinguish between different substitution patterns. The nitrogen-7a chemical shift shows sensitivity to substitution at positions 5 and 7, with values ranging from -165.2 ppm to -170.6 ppm depending on the substituent pattern [4].
Mass spectrometry of 3-methylpyrazolo[1,5-a]pyrimidine derivatives reveals characteristic fragmentation patterns that enable structural confirmation and purity assessment. The molecular ion typically appears with moderate intensity, followed by predictable fragmentation pathways involving methyl group loss, carbonyl elimination, and ring system cleavage [6] [7] [8].
The primary fragmentation pathway for 3-methylpyrazolo[1,5-a]pyrimidine involves initial loss of the methyl radical from position 3, producing the base peak at m/z 118 (M-15) for the parent compound with molecular weight 133 [8]. This fragmentation represents the most favorable pathway due to the stability of the resulting radical cation and the relatively weak carbon-carbon bond adjacent to the electron-deficient pyrimidine ring [8].
Secondary fragmentation involves loss of carbon monoxide from both the molecular ion and the demethylated fragment, yielding ions at m/z 105 (M-28) and m/z 90 (M-43) respectively [8]. These losses occur through rearrangement processes involving the pyrimidine ring system and represent diagnostic peaks for the pyrazolo[1,5-a]pyrimidine framework [8].
Ring cleavage fragmentation produces characteristic ions corresponding to the loss of acrylonitrile or its derivatives (C₃H₃N, mass 53) from the pyrimidine ring [8]. This fragmentation pathway yields m/z 80 for the parent compound and represents a signature process for pyrazolo[1,5-a]pyrimidine derivatives [8].
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ with high intensity for 3-methylpyrazolo[1,5-a]pyrimidine derivatives [7] [9]. The fragmentation patterns under collision-induced dissociation conditions differ significantly from electron impact ionization, with reduced ring cleavage and increased neutral molecule losses [7].
The primary fragmentation pathway involves neutral loss of methane (CH₄, mass 16) rather than methyl radical loss, producing [M+H-16]⁺ ions [7]. This difference reflects the distinct ionization mechanism and energy deposition characteristics of electrospray ionization compared to electron impact methods [7].
Higher mass derivatives, such as phenyl-substituted compounds, exhibit additional fragmentation pathways involving phenyl group rearrangements and benzylic cleavages [7] [9]. These pathways provide valuable structural information for complex derivatives but require careful interpretation to avoid misassignment [7].
Vibrational spectroscopy techniques provide essential functional group identification and structural confirmation for 3-methylpyrazolo[1,5-a]pyrimidine derivatives. Both infrared and Raman spectroscopy offer complementary information about molecular vibrations, with infrared spectroscopy particularly sensitive to polar bonds and Raman spectroscopy providing enhanced sensitivity to symmetric vibrations [10] [11] [12].
Infrared spectroscopy of 3-methylpyrazolo[1,5-a]pyrimidine reveals characteristic absorption bands that confirm the presence of the fused heterocyclic system and enable differentiation from related structures. The aromatic carbon-hydrogen stretching vibrations appear in the region 3038-3062 cm⁻¹, providing evidence for the aromatic character of both the pyrazole and pyrimidine rings [10] [13].
Aliphatic carbon-hydrogen stretching vibrations from the methyl substituent appear at 2920-2980 cm⁻¹, with the exact frequency depending on the electronic environment and substitution pattern [10] [13]. These bands confirm the presence of methyl groups and can provide subtle information about their electronic environment through frequency shifts [10].
The pyrimidine carbon-nitrogen stretching vibrations produce characteristic bands in the 1620-1640 cm⁻¹ region, representing the most diagnostic infrared absorption for the pyrazolo[1,5-a]pyrimidine framework [10] [13]. These vibrations confirm the presence of the electron-deficient pyrimidine ring and distinguish the compound from other nitrogen-containing heterocycles [10].
Aromatic carbon-carbon stretching vibrations appear at 1580-1600 cm⁻¹, while ring breathing modes produce bands in the 1420-1450 cm⁻¹ region [10] [13]. Carbon-nitrogen stretching vibrations appear at 1320-1350 cm⁻¹, and ring deformation modes produce characteristic patterns in the 750-850 cm⁻¹ region [10] [13].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric molecular vibrations and ring breathing modes. The most characteristic Raman band for 3-methylpyrazolo[1,5-a]pyrimidine appears at 990-1000 cm⁻¹, corresponding to the ring breathing mode of the fused heterocyclic system [12].
This ring breathing vibration represents a highly diagnostic feature that confirms the presence of the pyrazolo[1,5-a]pyrimidine framework and can be used for rapid identification purposes [12]. The frequency and intensity of this band show sensitivity to substitution patterns, with electron-donating groups typically causing slight downfield shifts [12].
Carbon-nitrogen stretching vibrations appear at 1620-1630 cm⁻¹ in the Raman spectrum, providing confirmation of the pyrimidine ring system [12]. Methyl group deformation modes appear at 1450-1460 cm⁻¹, while ring deformation vibrations produce bands at 1060-1070 cm⁻¹ [12].
Carbon-hydrogen out-of-plane bending vibrations appear at 820-830 cm⁻¹, providing information about the planarity and electronic structure of the aromatic system [12]. These vibrations show sensitivity to substituent effects and can provide subtle structural information about the molecular conformation [12].
The relative intensities of Raman bands provide additional structural information, with the ring breathing mode typically appearing as the strongest band, followed by medium-intensity carbon-nitrogen stretching and weaker methyl deformation modes [12]. This intensity pattern serves as a fingerprint for the pyrazolo[1,5-a]pyrimidine framework and enables rapid identification in complex mixtures [12].
Table 1: Proton Nuclear Magnetic Resonance Chemical Shifts for 3-Methylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | 3-CH₃ (ppm) | 5-CH₃ (ppm) | 7-CH₃ (ppm) | Solvent |
|---|---|---|---|---|---|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidine | 8.07 (d, J = 2.0 Hz) | 8.56 (d, J = 7.2 Hz) | 6.78 (d, J = 7.2 Hz) | 8.46 (d, J = 4.0 Hz) | 2.50 (s) | - | - | CDCl₃ |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 8.07 (d, J = 2.0 Hz) | - | 6.55 (q, J = 1.0 Hz) | - | 2.50 (s) | 2.54 (s) | 2.70 (d, J = 1.0 Hz) | CDCl₃ |
| 3-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 8.07 (d, J = 2.0 Hz) | 8.56 (d, J = 7.2 Hz) | 6.80 (d, J = 4.0 Hz) | - | 2.50 (s) | - | - | CDCl₃ |
| 3-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine | 8.46 (d, J = 4.0 Hz) | - | 6.71 (s) | 8.46 (d, J = 4.0 Hz) | 2.50 (s) | 2.61 (s) | - | CDCl₃ |
Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for 3-Methylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | C-2 (ppm) | C-3 (ppm) | C-3a (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) | 3-CH₃ (ppm) | 5-CH₃ (ppm) | 7-CH₃ (ppm) |
|---|---|---|---|---|---|---|---|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidine | 153.0 | 87.0 | 149.0 | 159.0 | 108.0 | 145.0 | 154.0 | 14.8 | - | - |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 153.4 | 87.4 | 148.6 | 159.0 | 108.4 | 145.2 | 154.0 | 14.8 | 24.6 | 16.9 |
| 3-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 152.8 | 89.2 | 149.6 | 159.4 | 108.4 | 145.7 | 154.0 | 15.2 | - | - |
| 3-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine | 153.0 | 87.0 | 149.0 | 159.4 | 108.3 | 145.0 | 154.0 | 14.8 | 24.8 | - |
Table 3: Mass Spectrometric Fragmentation Patterns for 3-Methylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Molecular Ion [M]⁺ (m/z) | Base Peak (m/z) | Fragment 1 (m/z) | Fragment 2 (m/z) | Fragment 3 (m/z) | Fragmentation Pattern |
|---|---|---|---|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidine | 133 | 118 (M-CH₃) | 105 (M-CO) | 91 (M-CH₃-CO) | 77 (C₆H₅⁺) | Loss of CH₃, CO, ring fragmentation |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 161 | 146 (M-CH₃) | 133 (M-CO) | 118 (M-CH₃-CO) | 104 (M-C₄H₅N) | Loss of CH₃, CO, ring fragmentation |
| 3-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 209 | 194 (M-CH₃) | 181 (M-CO) | 166 (M-CH₃-CO) | 152 (M-C₄H₅N) | Loss of CH₃, CO, phenyl rearrangement |
Table 4: Infrared Spectroscopy Data for 3-Methylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | C-H Aromatic (cm⁻¹) | C-H Aliphatic (cm⁻¹) | C=N Pyrimidine (cm⁻¹) | C=C Aromatic (cm⁻¹) | Ring breathing (cm⁻¹) | C-N Stretch (cm⁻¹) | Ring deformation (cm⁻¹) |
|---|---|---|---|---|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidine | 3038-3050 | 2920-2980 | 1620-1640 | 1580-1600 | 1420-1450 | 1320-1350 | 750-850 |
| 3-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 3038-3062 | 2924-2980 | 1616-1635 | 1575-1595 | 1414-1445 | 1315-1345 | 740-860 |
| 3-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | 3040-3055 | 2920-2975 | 1618-1640 | 1580-1600 | 1420-1450 | 1320-1350 | 750-850 |